5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at the 5-position, a p-tolyl group at the 1-position, and a carbonitrile group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 5-bromo-1H-pyrazole-4-carbonitrile with p-tolyl derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the p-tolyl group is introduced at the 1-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonitrile group can influence its binding affinity and specificity. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid ethyl ester
- 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile
- 6-Bromo-1-(p-tolyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8BrN3 |
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Molecular Weight |
262.10 g/mol |
IUPAC Name |
5-bromo-1-(4-methylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8BrN3/c1-8-2-4-10(5-3-8)15-11(12)9(6-13)7-14-15/h2-5,7H,1H3 |
InChI Key |
NUAJZUMLLCDVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br |
Origin of Product |
United States |
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